RCK protein - 172930-00-6

RCK protein

Catalog Number: EVT-1512845
CAS Number: 172930-00-6
Molecular Formula: C9H17NO3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RCK protein is derived from the study of protein-RNA binding mechanisms. It integrates computational techniques with experimental data from RNAcompete assays, which are designed to evaluate how proteins interact with RNA sequences under various conditions. The classification of RCK falls within the broader category of RNA-binding proteins (RBPs), which are essential for numerous cellular functions such as splicing, translation, and RNA stability .

Synthesis Analysis

Methods and Technical Details

The synthesis of RCK protein involves several sophisticated methodologies, primarily focusing on recombinant DNA technology. This includes:

  1. Cloning: The gene encoding RCK is cloned into an expression vector using restriction enzymes.
  2. Transformation: The recombinant plasmid is introduced into a suitable host organism (commonly E. coli).
  3. Induction: Protein expression is induced using specific agents (e.g., IPTG) to promote transcription and translation.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often employing tags that facilitate isolation from cellular components.

Advanced techniques such as mass spectrometry may be used to confirm the identity and purity of the synthesized RCK protein .

Molecular Structure Analysis

Structure and Data

The molecular structure of RCK protein is characterized by specific domains that facilitate its interaction with RNA. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional conformation of the protein.

  • Key Features: RCK typically exhibits a modular architecture with distinct RNA-binding domains that recognize specific nucleotide sequences or structural motifs in RNA.
  • Data Representation: Structural data is often represented in databases like the Protein Data Bank (PDB), where detailed coordinates and conformational information can be accessed for further analysis.

Understanding the structural intricacies of RCK is essential for deciphering its functional mechanisms in RNA binding .

Chemical Reactions Analysis

Reactions and Technical Details

RCK protein participates in various biochemical reactions primarily through its binding interactions with RNA molecules. The key reaction types include:

  1. Binding Reactions: The formation of complexes between RCK and RNA involves specific interactions such as hydrogen bonding, ionic interactions, and hydrophobic contacts.
  2. Conformational Changes: Upon binding, RCK may undergo conformational changes that enhance its affinity for target RNA sequences.

These interactions can be quantitatively analyzed using techniques such as fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR), providing insights into binding kinetics and affinities .

Mechanism of Action

Process and Data

The mechanism by which RCK exerts its function involves several steps:

  1. Recognition: RCK identifies specific RNA sequences or structures via its binding domains.
  2. Complex Formation: Upon recognition, RCK binds to the RNA, forming a stable complex that can influence downstream processes such as translation or splicing.
  3. Regulatory Role: The binding of RCK can modulate the stability and availability of RNA substrates for further processing by other cellular machinery.

Data supporting these mechanisms often come from high-throughput sequencing studies that reveal changes in gene expression profiles upon modulation of RCK activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of RCK protein include:

  • Molecular Weight: Typically ranges between 20-50 kDa depending on post-translational modifications.
  • Solubility: Generally soluble in aqueous buffers at physiological pH but may require specific conditions for optimal stability.

Chemical properties include:

  • pI (Isoelectric Point): This value varies based on the amino acid composition but generally falls within the range of 5-7.
  • Stability: RCK proteins are sensitive to temperature and pH fluctuations, necessitating careful handling during experiments.

These properties are crucial for designing experiments involving RCK, particularly in terms of purification and functional assays

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Applications

Scientific Uses

RCK protein has several applications in scientific research:

  1. RNA Biology: It serves as a model system for studying RNA-protein interactions, contributing to our understanding of gene regulation mechanisms.
  2. Drug Development: Insights gained from studying RCK can inform therapeutic strategies targeting RNA-binding proteins in diseases such as cancer.
  3. Synthetic Biology: The principles derived from RCK's functionality can be applied in synthetic biology to engineer novel proteins with tailored RNA-binding capabilities.
Structural Characterization of RCK Proteins

Primary Sequence Analysis and Conserved Domains

RCK (Regulator of Conductance of K⁺) proteins exhibit conserved sequence signatures critical for ion channel regulation. The defining feature is the RCK domain (Pfam PF08398), characterized by a Rossmann-fold topology with βαβ motifs that form nucleotide-binding pockets. Primary sequence alignments across species reveal two conserved sequence motifs: the GXG motif in the phosphate-binding loop (P-loop) for ATP coordination and a hydrophobic triad (typically L/V-I-V/L) essential for dimerization interfaces [1] [6]. Eukaryotic Slo channels harbor tandem RCK domains (RCK1 and RCK2), whereas prokaryotes like Bacillus subtilis encode discrete RCK proteins (KtrA, KtrC) sharing 53% sequence identity yet distinct ligand sensitivities [8].

Paralogy significantly influences sequence diversity. B. subtilis KtrA and KtrC diverged through gene duplication, resulting in differential c-di-AMP binding affinities. Variability studies in prokaryotic lineages show RCK paralogs exhibit 19–30% higher sequence diversity than singletons due to subfunctionalization [9]. Conserved salt bridges (e.g., E217-R281 in MthK) and hydrophobic cores maintain structural integrity despite sequence drift [1].

Table 1: Conserved Sequence Motifs in RCK Domains

MotifConsensus SequenceFunctional RoleLocation in Fold
P-loopGXGXXGATP γ-phosphate coordinationβ1-α1 loop
Hydrophobic[LIV]-[IV]-[LIVM]Dimer interface stabilizationβ4-β5 strands
Gating helixEXXXXRLinker-pore domain couplingC-terminal α-helix
c-di-AMP siteR/K-X(8-12)-F-X-DNucleotide second messenger bindingβ7-β8 loop

Tertiary and Quaternary Structural Features of RCK Family Members

The RCK domain adopts a Rossmann-fold tertiary structure comprising a central seven-stranded β-sheet (β1–β7) flanked by α-helices. This scaffold coordinates ligands via the β1–α1 loop (ATP), β7–α5 loop (Ca²⁺), and β6–β7 hairpin (c-di-AMP) [1] [10]. The functional unit is a dimer formed through hydrophobic packing between β4 and β5 strands, with salt bridges (e.g., KtrA D150-R190) reinforcing the interface [1] [3].

Quaternary structures exhibit oligomeric plasticity:

  • Dimers: Fundamental units for ligand sensing.
  • Tetramers: Observed in nucleotide-free states of KtrC [8].
  • Octameric rings: The physiologically active form in transporters like KtrAB. Eight RCK subunits assemble into a gating ring with D₄ symmetry, creating a central cavity that allosterically controls transmembrane pore domains [3] [6].

Ligands induce conformational shifts. In the MthK channel, Ca²⁺ binding elongates the β7–α5 loop, expanding the ring diameter by 16 Å and opening the pore [10]. Conversely, c-di-AMP binding to B. subtilis KtrC stabilizes ring contraction, inhibiting K⁺ flux [5].

RCK Domains in Ion Transporters: Octameric Ring Conformations

RCK-regulated K⁺ transporters (KtrAB, TrkAH) require octameric RCK rings for activity. Cryo-EM structures reveal three distinct ring conformations governing gating:

  • Contracted (ligand-free): 80–90 Å diameter; pore closed.
  • Expanded (ATP/Ca²⁺-bound): 110–120 Å diameter; pore open.
  • Twisted (c-di-AMP-bound): Asymmetric ring with 40° subunit rotation; pore inhibited [3] [6].

In B. subtilis KtrAB, ATP binding induces rigid-body rotation of KtrA dimers, widening the ring and pulling the KtrB transmembrane domains via C-terminal linkers. This mechanism is conserved in MthK, where Ca²⁺ binding expands the RCK ring, exerting ~10 pN force on the pore-lining helices [10]. Hetero-octameric assemblies (e.g., KtrA/KtrC) exhibit hierarchical regulation: KtrC dominates due to higher c-di-AMP affinity (Kd = 0.8 μM vs. KtrA’s 12 μM), enabling precise K⁺ homeostasis during osmotic stress [5] [8].

Table 2: Conformational States of RCK Octameric Rings

StateLigand BoundDiameter (Å)Pore StatusBiological Role
ContractedNone80–90ClosedBasal inhibition
ExpandedATP/Ca²⁺110–120OpenK⁺ uptake during osmolarity shift
Twistedc-di-AMP95–100ClosedPrevent turgor loss

Structural Motifs in Bacterial Outer Membrane RCK Proteins

While classic RCK domains are cytoplasmic, outer membrane porins employ analogous β-barrel gating mechanisms. The E. coli porin OmpF forms a 16-stranded β-barrel with extracellular loops (L1–L8) that undergo pH-dependent conformational changes. Acidic conditions (pH ≤4) trigger loop collapse into the vestibule, reducing loop height from 13 Å to 6 Å and occluding the pore [4] [7].

Key structural parallels to RCK include:

  • Voltage sensing: Loop 3 contains acidic residues (D113, E117) that reposition under transmembrane potentials >90 mV, constricting the eyelet.
  • Ligand-like regulation: Polyamines (e.g., spermine) stabilize the collapsed state, mimicking c-di-AMP inhibition in Ktr systems [7].
  • Oligomerization: Trimeric OmpF assemblies coordinate gating via loop-loop contacts, resembling RCK ring symmetry [4].

Notably, OmpA-like proteins (e.g., Pseudomonas OprF) anchor the outer membrane to peptidoglycan via periplasmic domains adopting Rossmann-like folds. Though not canonical RCK domains, these structures demonstrate convergent evolution for membrane stability regulation [4] [6].

Properties

CAS Number

172930-00-6

Product Name

RCK protein

Molecular Formula

C9H17NO3S

Synonyms

RCK protein

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